(2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol
Overview
Description
(2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol: is an organic compound that belongs to the class of oxazoles. It features a chlorophenyl group and a methyloxazole ring, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chlorobenzaldehyde with an appropriate amine and a source of methanol under acidic or basic conditions to form the oxazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of phase-transfer catalysts and controlled temperature conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in (2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry:
Mechanism of Action
The mechanism of action of (2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating certain biological pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- (2-Chlorophenyl)(cyclopentyl)methanol
- (3-(2-Chlorophenyl)isoxazol-5-yl)methanol
- (4-(4-Chlorophenyl)thiophen-2-yl)methanol
Uniqueness:
- The presence of the methyloxazole ring in (2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol distinguishes it from other similar compounds, providing unique chemical and biological properties.
- The specific arrangement of the chlorophenyl and methyloxazole groups contributes to its distinct reactivity and potential applications .
Properties
IUPAC Name |
[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-7-10(6-14)13-11(15-7)8-4-2-3-5-9(8)12/h2-5,14H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXIYHKGVYQFDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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